molecular formula C21H15N5OS B278344 N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-naphthamide

N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-naphthamide

Cat. No. B278344
M. Wt: 385.4 g/mol
InChI Key: OYATXAHDRFGYIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-naphthamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a synthetic molecule that belongs to the family of triazolothiadiazole derivatives.

Mechanism of Action

The mechanism of action of N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-naphthamide is not fully understood. However, it has been shown to bind to the SH3 domain of the protein Grb2, which is involved in cell signaling pathways. This binding may interfere with the normal function of Grb2, leading to inhibition of cell growth and proliferation.
Biochemical and physiological effects:
N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-naphthamide has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that this compound inhibits the growth of cancer cells by inducing apoptosis. Additionally, it has been shown to inhibit the activity of several enzymes involved in cell signaling pathways. In vivo studies have demonstrated that N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-naphthamide has anti-tumor activity in animal models.

Advantages and Limitations for Lab Experiments

One of the major advantages of using N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-naphthamide in lab experiments is its potential as a fluorescent probe for detecting protein-protein interactions. Additionally, this compound has been shown to have anti-tumor activity in vitro and in vivo, making it a potential candidate for the development of anti-cancer drugs. However, one of the limitations of using N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-naphthamide in lab experiments is its relatively low solubility in water, which may limit its use in certain assays.

Future Directions

There are several future directions for research on N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-naphthamide. One area of research is the development of more efficient synthesis methods for this compound. Additionally, further studies are needed to fully understand the mechanism of action of N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-naphthamide. This compound also has potential applications as a fluorescent probe for detecting protein-protein interactions, and further studies are needed to explore this potential. Finally, more research is needed to fully understand the anti-tumor activity of N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-naphthamide and its potential as a candidate for the development of anti-cancer drugs.
Conclusion:
In conclusion, N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-naphthamide is a synthetic molecule that has potential applications in various fields, including as a fluorescent probe for detecting protein-protein interactions and as an anti-tumor agent. While the mechanism of action of this compound is not fully understood, it has been shown to inhibit the growth of cancer cells in vitro and in vivo. Further research is needed to fully understand the potential applications of N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-naphthamide and to develop more efficient synthesis methods for this compound.

Synthesis Methods

The synthesis of N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-naphthamide involves the reaction of 2-naphthoic acid with thionyl chloride to form 2-naphthoyl chloride. The resulting product is then reacted with 3-amino-5-methyl-1,2,4-triazole to form N-[3-(2-naphthoyl)phenyl]-3-amino-5-methyl-1,2,4-triazole. Finally, the compound is reacted with sulfur and sodium hydroxide to form N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-naphthamide.

Scientific Research Applications

N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-naphthamide has been extensively studied for its potential applications in various fields. One of the major areas of research is its use as a fluorescent probe for detecting protein-protein interactions. This compound has been shown to bind to the SH3 domain of the protein Grb2, which is involved in cell signaling pathways. Additionally, N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-naphthamide has been studied for its potential use as an anti-tumor agent. It has been shown to inhibit the growth of cancer cells in vitro and in vivo.

properties

Product Name

N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-naphthamide

Molecular Formula

C21H15N5OS

Molecular Weight

385.4 g/mol

IUPAC Name

N-[3-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]naphthalene-2-carboxamide

InChI

InChI=1S/C21H15N5OS/c1-13-23-24-21-26(13)25-20(28-21)17-7-4-8-18(12-17)22-19(27)16-10-9-14-5-2-3-6-15(14)11-16/h2-12H,1H3,(H,22,27)

InChI Key

OYATXAHDRFGYIN-UHFFFAOYSA-N

SMILES

CC1=NN=C2N1N=C(S2)C3=CC(=CC=C3)NC(=O)C4=CC5=CC=CC=C5C=C4

Canonical SMILES

CC1=NN=C2N1N=C(S2)C3=CC(=CC=C3)NC(=O)C4=CC5=CC=CC=C5C=C4

Origin of Product

United States

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